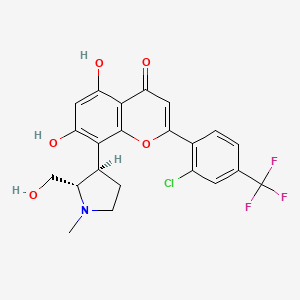
ROS inducer 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ROS inducer 1: is a small molecule compound known for its ability to induce the production of reactive oxygen species (ROS) in various biological systems. Reactive oxygen species are chemically reactive molecules containing oxygen, such as hydroxyl radicals, superoxide anions, singlet oxygen, and hydrogen peroxide. These species play crucial roles in cellular signaling and homeostasis but can also cause oxidative damage when produced in excess.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ROS inducer 1 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure of this compound is typically synthesized through a series of condensation and cyclization reactions. For example, the synthesis may begin with the condensation of an aromatic aldehyde with a primary amine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form a heterocyclic ring system, which is a crucial part of the this compound structure.
Functional Group Modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and halogenation to achieve the desired chemical properties of this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistent product quality. Common techniques used in industrial production include:
Batch Reactors: Large-scale batch reactors are used to carry out the chemical reactions under controlled conditions.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to verify the purity and identity of this compound
Chemical Reactions Analysis
Types of Reactions: ROS inducer 1 undergoes various chemical reactions, including:
Oxidation: this compound can participate in oxidation reactions, leading to the formation of reactive oxygen species such as hydroxyl radicals and superoxide anions.
Reduction: Under certain conditions, this compound can be reduced to form different chemical species.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used to induce oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are examples of reducing agents used in reduction reactions.
Catalysts: Transition metal catalysts such as palladium and platinum are often employed to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxyl radicals and superoxide anions, while reduction reactions may yield different reduced forms of this compound .
Scientific Research Applications
Chemistry: ROS inducer 1 is used in chemical research to study the mechanisms of oxidative stress and the role of reactive oxygen species in various chemical reactions. It serves as a model compound to investigate the effects of ROS on different chemical systems.
Biology: In biological research, this compound is employed to study the effects of oxidative stress on cellular processes. It is used to induce ROS production in cell cultures and animal models to investigate the role of ROS in cell signaling, apoptosis, and other cellular functions.
Medicine: this compound has potential applications in cancer therapy. It is used to induce oxidative stress in cancer cells, leading to cell death through mechanisms such as apoptosis and autophagy. The compound is also studied for its potential to enhance the efficacy of other cancer treatments, such as chemotherapy and radiotherapy.
Industry: In agriculture, this compound is used as a fungicide to control bacterial infections in crops. It has been shown to be effective against various plant pathogens, including Xanthomonas axonopodis pv. citri and Pseudomonas syringae pv. actinidiae. The compound induces ROS production in bacterial cells, leading to their death and preventing the spread of infections .
Mechanism of Action
ROS inducer 1 exerts its effects by inducing the production of reactive oxygen species within cells. The molecular targets and pathways involved include:
Mitochondrial Respiratory Chain: this compound can enhance the production of ROS in the mitochondrial respiratory chain, leading to increased oxidative stress.
NADPH Oxidase: The compound can activate NADPH oxidase, an enzyme complex that generates superoxide anions from molecular oxygen.
Cell Signaling Pathways: this compound can modulate various cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which are involved in cellular responses to oxidative stress .
Comparison with Similar Compounds
Piplartine: A naturally occurring product known for its cytotoxic and ROS-inducing properties.
Furoxan: A class of compounds that act as nitric oxide donors and ROS inducers.
Arsenic Trioxide: A compound used in cancer therapy that induces ROS production and apoptosis in cancer cells.
Uniqueness of ROS inducer 1: this compound is unique in its ability to selectively induce ROS production in specific biological systems, making it a valuable tool for studying oxidative stress and its effects.
Properties
Molecular Formula |
C24H27FN4O |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propan-1-one |
InChI |
InChI=1S/C24H27FN4O/c25-18-5-7-19(8-6-18)28-15-13-27(14-16-28)11-10-24(30)29-12-9-21-20-3-1-2-4-22(20)26-23(21)17-29/h1-8,26H,9-17H2 |
InChI Key |
RSIKPNFDYSSUMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CCN4CCN(CC4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


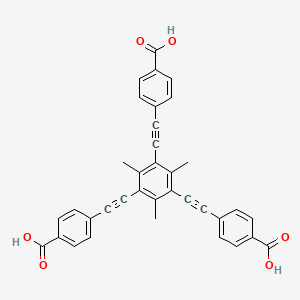
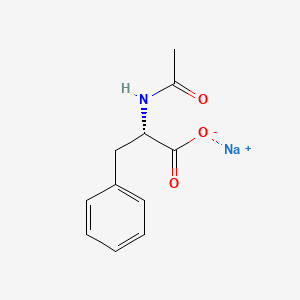
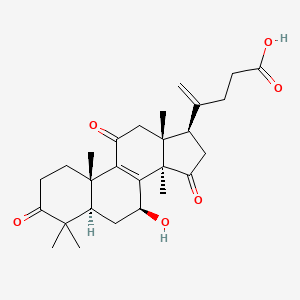

![5,5'-Dibenzyl-6,6',7,7'-tetrahydroxy-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',4,4'-tetraone](/img/structure/B11930457.png)
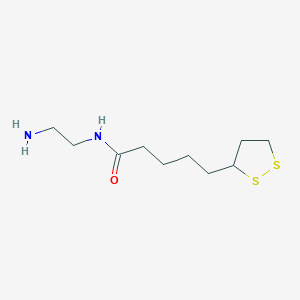
![1-[[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxo-2-pyrrolidinyl]methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B11930471.png)
![6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11930478.png)

